molecular formula C19H22N4O2S B15368745 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(4-methylpiperazinyl)ethyl ester CAS No. 63885-81-4

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(4-methylpiperazinyl)ethyl ester

Katalognummer: B15368745
CAS-Nummer: 63885-81-4
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: ZJNBANKXMYMNPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(4-methylpiperazinyl)ethyl ester is a synthetic derivative of the 10H-pyrido[3,2-b][1,4]benzothiazine core structure. Its ester side chain contains a 4-methylpiperazinyl group, distinguishing it from related compounds like pipazethate, which feature piperidine or other aminoalkyl substituents.

The core benzothiazine scaffold is associated with diverse biological activities, including antitussive and antihistamine effects, depending on the substituent groups . The 4-methylpiperazinyl moiety may influence receptor binding affinity, solubility, and metabolic stability compared to other analogs.

Eigenschaften

CAS-Nummer

63885-81-4

Molekularformel

C19H22N4O2S

Molekulargewicht

370.5 g/mol

IUPAC-Name

2-(4-methylpiperazin-1-yl)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate

InChI

InChI=1S/C19H22N4O2S/c1-21-9-11-22(12-10-21)13-14-25-19(24)23-15-5-2-3-6-16(15)26-17-7-4-8-20-18(17)23/h2-8H,9-14H2,1H3

InChI-Schlüssel

ZJNBANKXMYMNPM-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The critical distinction between the target compound and its analogs lies in the ester side chain substituent :

Compound Name Substituent Therapeutic Function Molecular Weight (g/mol) Key Pharmacological Notes References
Target Compound : 2-(4-methylpiperazinyl)ethyl ester 4-Methylpiperazinyl (tertiary amine, two N) Hypothetical ~420 (calculated) Potential enhanced CNS penetration due to piperazine moiety N/A
Pipazethate HCl (2-(2-piperidinoethoxy)ethyl ester) Piperidinoethoxy (secondary amine) Antitussive 435.98 Inhibits cough center; onset: 10–20 min, duration: 4–6 h
S-[2-(Diisopropylamino)ethyl] ester (CAS 63906-29-6) Diisopropylaminoethyl (branched tertiary) Unknown 425.5 (calculated) Thioester linkage may alter metabolism
Isothipendyl HCl (10-(2-dimethylamino-2-methylethyl)) Dimethylamino-2-methylethyl Antihistamine 285.4 Targets histamine receptors
3-(Di-2-propen-1-ylamino)propyl ester (CAS 63886-09-9) Di-allylamino propyl Unknown 417.13 Allyl groups may confer metabolic instability
Key Observations:

Amino Group Impact: Piperidine vs. Piperazine: Pipazethate’s piperidinoethoxy group (secondary amine) confers antitussive activity via cough center suppression . The 4-methylpiperazinyl group (tertiary amine with two N atoms) in the target compound may enhance solubility and modulate receptor interactions. Antihistamine Activity: Isothipendyl’s dimethylamino-2-methylethyl substituent shifts the activity toward histamine receptor antagonism , illustrating how substituent polarity and bulk influence target selectivity.

Pharmacokinetics: Pipazethate’s ethoxy linker likely prolongs duration (4–6 h) by delaying ester hydrolysis . The target compound’s direct ethyl-piperazine linkage may alter metabolic stability.

Vorbereitungsmethoden

Cyclocondensation of Acylated Benzothiazoles

A foundational approach involves the cyclocondensation of acyl(1,3-benzothiazol-2-yl)ketenes, generated in situ from acylated benzothiazole precursors. For example, heating 2-acylbenzothiazoles at 220°C induces [4+2]-cyclodimerization, forming the pyrido-benzothiazine skeleton. Computational studies support a stepwise mechanism involving ketene intermediacy rather than concerted cycloaddition.

Example Protocol

  • Reactant Preparation : 2-(1,3-Benzothiazol-2-yl)-4-benzoyl-1-oxo-1H-pyrido[2,1-b]benzothiazol-3-yl benzoate is synthesized by heating acylated benzothiazoles under inert conditions.
  • Cyclization : Thermal treatment at 220°C for 3 minutes yields the tricyclic core.

Palladium-Catalyzed Coupling

Patent literature describes palladium-mediated coupling for constructing benzothiazine derivatives. For instance, dichloro(triphenylphosphine)palladium catalyzes the formation of the pyrido-benzothiazine framework from halogenated precursors and amine intermediates.

Key Conditions

  • Catalyst : PdCl₂(PPh₃)₂ (1–5 mol%)
  • Base : Triethylamine or diisopropylethylamine
  • Solvent : DMF at 80–100°C.

Esterification with 2-(4-Methylpiperazinyl)ethanol

Steglich Esterification

The carboxylic acid is activated using carbodiimides (e.g., EDCl or DCC) and coupled with 2-(4-methylpiperazinyl)ethanol in the presence of 4-dimethylaminopyridine (DMAP).

Typical Protocol

  • Activation : Dissolve 10H-pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid (1 eq) in dry dichloromethane (DCM). Add EDCl (1.2 eq), DMAP (0.1 eq), and stir at 0°C for 30 minutes.
  • Coupling : Introduce 2-(4-methylpiperazinyl)ethanol (1.5 eq) and stir at room temperature for 12–24 hours.
  • Workup : Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.

Acid Chloride Route

Conversion to the acid chloride followed by alcoholysis offers higher reactivity:

  • Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl₂) at reflux to form the acyl chloride.
  • Esterification : React the acyl chloride with 2-(4-methylpiperazinyl)ethanol in pyridine or triethylamine.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Steglich Esterification 65–75 12–24 h Mild conditions, high functional group tolerance Requires anhydrous solvents, costly reagents
Acid Chloride Route 70–85 4–6 h Rapid, high conversion Hazardous reagents (SOCl₂), side products
Pd-Catalyzed Coupling 50–60 8–12 h Direct access to complex scaffolds Palladium removal challenges

Critical Challenges and Optimization Strategies

Purification of Heterocyclic Intermediates

The fused pyrido-benzothiazine core exhibits low solubility in common organic solvents, necessitating chromatographic purification with polar eluents (e.g., ethyl acetate/hexanes). Recrystallization from toluene or dichloromethane/isopropyl ether mixtures improves purity.

Steric Hindrance in Esterification

Bulkiness of the 4-methylpiperazinyl group impedes nucleophilic attack. Strategies include:

  • Temperature Modulation : Prolonged reaction times at 25°C.
  • Catalyst Loading : Increasing DMAP to 0.2 eq enhances reaction rates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(4-methylpiperazinyl)ethyl ester?

  • Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting the parent carboxylic acid (10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylic acid) with 2-(4-methylpiperazinyl)ethanol in anhydrous DMF under reflux conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization .

Q. How is the structural integrity of this compound validated in research settings?

  • Answer : Structural confirmation relies on a combination of:

  • 1H/13C NMR : To verify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazinyl N-CH3 at δ 2.3–2.5 ppm) and carbon backbone .
  • Mass spectrometry (ESI+) : To confirm molecular weight (e.g., observed [M+H]+ at m/z 399.5 vs. calculated 399.5) .
  • X-ray crystallography (if applicable): For absolute conformation determination, as seen in related phenothiazine derivatives .

Advanced Research Questions

Q. What experimental strategies address low aqueous solubility of this compound in pharmacological assays?

  • Answer : Solubility optimization includes:

  • Structural modifications : Introducing polar groups (e.g., hydroxyl or carboxylate) to the piperazinyl moiety while retaining activity .
  • Formulation approaches : Use of co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance dissolution .
  • Salt formation : Hydrochloride salts (common for piperazine derivatives) improve solubility without altering bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Answer : Contradictions often arise from:

  • Purity/impurity profiles : Use HPLC-MS to identify impurities (e.g., epimers or oxidation by-products) that may skew activity .
  • Assay variability : Standardize conditions (e.g., pH, temperature) across studies. For enzyme inhibition assays, validate IC50 values using multiple replicates and controls .
  • Structural nuances : Compare substituent effects (e.g., trifluoromethyl vs. nitro groups) on target binding using molecular docking .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of derivatives?

  • Answer : Key approaches include:

  • Molecular docking (AutoDock Vina) : To model interactions with targets (e.g., HDAC enzymes) and prioritize derivatives with optimal binding .
  • QSAR models : Utilize descriptors like logP, PSA, and H-bond donors to correlate structural features with activity .
  • ADMET prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., BBB permeability) early in optimization .

Methodological Considerations

Q. How can researchers mitigate challenges in isolating stereoisomers during synthesis?

  • Answer :

  • Chiral chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers, especially if the piperazinyl group introduces stereocenters .
  • Crystallization control : Adjust solvent polarity (e.g., hexane/ethyl acetate) to favor selective crystallization of one isomer .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

  • Answer :

  • Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H2O2), then analyze via:
  • HPLC-DAD/UV : Track new peaks indicating degradation.
  • LC-HRMS : Identify exact masses of degradation products (e.g., hydrolyzed ester or oxidized piperazine) .

Tables for Key Data

Property Value Method Reference
Molecular Weight399.5 g/molESI-MS
Calculated logP2.8SwissADME
Aqueous Solubility (25°C)<0.1 mg/mLShake-flask method
PSA45.67 ŲChemDraw

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.